Tri(N,N-di-n-propylamino)phosphine

説明

Systematic Nomenclature and Molecular Identifiers

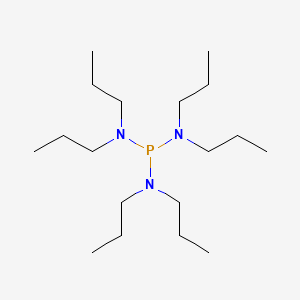

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-bis(dipropylamino)phosphanyl-N-propylpropan-1-amine. The compound is also recognized by several alternative names including tris(dipropylamino)phosphine, hexa-n-propyl phosphorous triamide, and phosphine, tris(dipropylamino). The molecular formula C₁₈H₄₂N₃P indicates the presence of eighteen carbon atoms, forty-two hydrogen atoms, three nitrogen atoms, and one phosphorus atom.

The compound possesses the Chemical Abstracts Service registry number 5848-64-6, which serves as its unique identifier in chemical databases and literature. The International Chemical Identifier key is designated as KPDXRSBWIPGWLS-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The Simplified Molecular Input Line Entry System notation for this compound is CCCN(CCC)P(N(CCC)CCC)N(CCC)CCC, which describes the connectivity of atoms within the molecule.

Physical property data reveal important characteristics of this compound. The molecular weight is precisely calculated as 331.52 grams per mole. The ionization energy has been measured at 7.05 electron volts according to National Institute of Standards and Technology data. The logarithm of the octanol-water partition coefficient is calculated as 5.579 using the Crippen method, indicating high lipophilicity. The McGowan molecular volume is determined to be 314.880 milliliters per mole.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional structure of this compound exhibits characteristic features of tertiary phosphines, with the phosphorus atom adopting a trigonal pyramidal geometry. This geometric arrangement results from the presence of a lone pair of electrons on the phosphorus atom, which occupies one vertex of a tetrahedral electron pair geometry while the three nitrogen atoms from the N,N-di-n-propylamino groups occupy the remaining positions.

Crystallographic studies of related phosphonium compounds derived from this compound have provided detailed structural information. The compound tris(di-n-propylamino)-p-bromobenzylphosphonium bromide, formed by reaction of this compound with p-bromobenzylbromide, crystallizes in the monoclinic space group P₂₁ with unit cell parameters a = 930.2(3) picometers, b = 1501.2(3) picometers, c = 1093.5(2) picometers, and β = 105.97(4)°. This structural data provides insight into the steric requirements and spatial arrangement of the this compound moiety.

The spatial arrangement around the phosphorus atom in this compound allows for significant conformational flexibility due to the presence of multiple rotatable bonds within the propyl chains. Each N,N-di-n-propylamino group can adopt various conformations, leading to multiple possible overall molecular geometries. The nitrogen atoms within each dipropylamino group typically maintain a pyramidal geometry, though the degree of pyramidalization can vary depending on the electronic and steric environment.

Temperature-dependent structural studies indicate that this compound exhibits significant thermal stability, with a boiling point of 419.50 ± 1.50 Kelvin at reduced pressure (0.30 kilopascals). This thermal stability is attributed to the robust phosphorus-nitrogen bonds and the absence of easily thermolyzable functional groups within the molecular structure.

Comparative Structural Features Among Tris(dialkylamino)phosphine Derivatives

This compound belongs to a broader class of tris(dialkylamino)phosphine compounds that exhibit systematic variations in their structural and physical properties based on the nature of the alkyl substituents. Comparison with tris(dimethylamino)phosphine reveals significant differences in molecular size, steric hindrance, and electronic properties.

Tris(dimethylamino)phosphine, with the formula P(NMe₂)₃, represents the smallest member of this family and exhibits a molecular weight of 163.20 grams per mole. This compound is a colorless oil at room temperature and demonstrates greater volatility compared to this compound. The boiling point of tris(dimethylamino)phosphine is significantly lower at 48-50°C, reflecting the reduced intermolecular forces associated with the smaller molecular size.

Tris(diethylamino)phosphine provides an intermediate comparison point between the dimethyl and dipropyl derivatives. This compound has a molecular formula of C₁₂H₃₀N₃P and a molecular weight of 247.36 grams per mole. The boiling point of tris(diethylamino)phosphine is reported as 80-90°C at 10 millimeters of mercury pressure, demonstrating the systematic increase in boiling point with increasing alkyl chain length.

The progression from dimethyl to diethyl to dipropyl substituents results in systematic changes in several key properties. The density increases from approximately 0.903 grams per milliliter for tris(diethylamino)phosphine to higher values for the dipropyl derivative, reflecting the increased molecular weight and size. The refractive index also shows a systematic increase, with tris(diethylamino)phosphine exhibiting a refractive index of 1.475.

Structural studies of these related compounds reveal that all maintain the characteristic trigonal pyramidal geometry around phosphorus, but exhibit increasing steric bulk with longer alkyl chains. The increased steric hindrance in this compound compared to its lower homologs can influence its reactivity patterns and coordination behavior with metal centers.

Electronic properties also show systematic variations across this series. The ionization energy of this compound at 7.05 electron volts can be compared with literature values for related compounds, though direct comparisons require careful consideration of measurement conditions and methodologies. The increasing alkyl substitution generally leads to enhanced electron donation capacity of the phosphine ligand, which can significantly impact its coordination chemistry and catalytic applications.

特性

IUPAC Name |

N-bis(dipropylamino)phosphanyl-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDXRSBWIPGWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)P(N(CCC)CCC)N(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207174 | |

| Record name | Tri(N,N-di-n-propylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-64-6 | |

| Record name | Tri(N,N-di-n-propylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(N,N-di-n-propylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(DIPROPYLAMINO)PHOSPHINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Amination of n-Propanol and Subsequent Conversion of Di-n-propylamine

One industrially significant method involves a multi-step integrated process starting from n-propanol and ammonia, catalyzed by transition metals, to yield a mixture of mono-, di-, and tri-n-propylamines. The tri(N,N-di-n-propylamino)phosphine precursor, di-n-propylamine, is then selectively converted to the tertiary amine, tri-n-propylamine, which can be further reacted to form the target phosphine compound.

Step I: Amination of n-Propanol

- Reaction of n-propanol with ammonia in the presence of an amination catalyst (e.g., copper- or nickel-based) under hydrogen atmosphere.

- Conditions: Temperature 130–250 °C, Pressure 1–220 bar.

- Outcome: Mixture of mono-n-propylamine (MPA), di-n-propylamine (DPA), and tri-n-propylamine (TPA) with >90% conversion of n-propanol.

Step II: Separation and Isolation

- Unreacted ammonia and n-propanol are separated and recycled.

- Distillation is used to isolate di-n-propylamine and tri-n-propylamine fractions.

Step III: Disproportionation of Di-n-propylamine

- Conversion of di-n-propylamine to tri-n-propylamine using hydrogen and a copper-comprising heterogeneous catalyst.

- Typical conditions: 180–260 °C, 20–150 bar pressure, hydrogen flow of 200–2000 standard liters per liter catalyst per hour.

- Reaction: $$ \text{di-n-propylamine} \xrightarrow[\text{Cu catalyst, H}2]{\text{heat}} \text{tri-n-propylamine} + \text{NH}3 $$

- Process can be continuous or batchwise, with continuous preferred for selectivity and yield.

Step IV: Integration

- The tri-n-propylamine product is fed back into the distillation and purification steps.

- The integrated process allows precise control over the amine mixture composition, enhancing tri-n-propylamine yield.

This method is well-documented in industrial patent literature and provides a scalable, economical route to tri-n-propylamine, a key intermediate for further functionalization to this compound.

Alternative Phosphorus Sources and Synthetic Innovations

Recent advances in phosphorus chemistry have introduced alternative phosphorus precursors that may be adapted for this compound preparation:

-

- Acylphosphines serve as reactive phosphorus sources that can be converted to various phosphine derivatives under moderate conditions.

- Synthesis involves reduction of acylphosphines or substitution reactions with amines.

- These methods offer milder reaction conditions and potential for better control over product purity.

Nanoparticle Synthesis Insights:

- Transition metal phosphide nanoparticle syntheses utilize alkylphosphines as phosphorus sources, which may inspire new synthetic routes for organophosphines.

- Controlled heating of metal chlorides with phosphines at temperatures ranging from 170 to 305 °C demonstrates the stability and reactivity of alkylphosphines under such conditions.

Although these methods are more focused on material science applications, the chemistry principles can be translated into phosphine ligand synthesis, including this compound.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Catalyst/Materials | Notes |

|---|---|---|---|

| Amination of n-Propanol | 130–250 °C, 1–220 bar, H2 atmosphere | Cu or Ni-based amination catalyst | Produces MPA, DPA, TPA mixture |

| Separation and Distillation | Standard distillation techniques | - | Isolates DPA and TPA fractions |

| Disproportionation of DPA | 180–260 °C, 20–150 bar, H2 flow 200–2000 std L/L·h | Copper-comprising heterogeneous catalyst | Converts DPA to TPA with NH3 byproduct |

| Phosphination to Phosphine | 0–50 °C, inert atmosphere, solvents like THF or toluene | Phosphorus halides (e.g., PCl3) | Stepwise substitution to form this compound |

| Alternative phosphorus sources | Moderate temperatures (170–305 °C), inert atmosphere | Acylphosphines, alkylphosphines | Potential for milder, controlled synthesis |

Research and Industrial Implications

- The integrated catalytic process for tri-n-propylamine production is a cornerstone for preparing this compound, providing high selectivity and yield.

- The choice of phosphorus source and reaction conditions critically affects the purity and stability of the final phosphine.

- Advances in phosphorus chemistry, including the use of acylphosphines and nanoparticle synthesis techniques, offer new avenues for efficient and scalable phosphine preparation.

- Control over reaction atmosphere and temperature is essential to prevent oxidation and side reactions.

化学反応の分析

General Reactivity Profile

Phosphines with bulky, electron-donating substituents, such as trialkylamines, are known to act as strong nucleophiles and ligands in transition-metal catalysis. For example:

-

Nucleophilic catalysis : Similar to tri(1-adamantyl)phosphine (PAd) , P(NPr) may facilitate oxidative addition reactions in cross-coupling processes due to its electron-rich nature.

-

Ligand behavior : Phosphines with tertiary amine groups (e.g., P(NR)) often stabilize low-valent metal centers in catalytic cycles, akin to copper-phosphine complexes in alkynylation reactions .

2.1. Catalytic Cross-Coupling

While not directly reported, P(NPr) could theoretically enhance Suzuki-Miyaura couplings, mirroring the performance of tri(n-butyl)phosphine in spiroannulation reactions . Key factors include:

-

Electron-donating capacity : Likely comparable to PAd, which achieves >20,000 turnovers in chloroarene cross-couplings .

-

Steric effects : Bulky N,N-di-n-propyl groups may suppress undesired side reactions, such as β-hydride elimination.

2.2. Small-Molecule Activation

Phosphines with polarizable substituents (e.g., PAd) activate small molecules like H and PH via electron transfer . P(NPr) might exhibit similar reactivity in:

-

Hydrogenation : Stabilizing metal hydrides for asymmetric reductions.

-

Phosphine-mediated transformations : Facilitating PH transfer in FLP (frustrated Lewis pair) systems .

Comparative Data

科学的研究の応用

Catalytic Applications

1.1 Phase Transfer Catalysis

TDPA is utilized in the synthesis of phase transfer catalysts (PTCs), which facilitate the transfer of reactants between immiscible phases. A notable example includes its role in the production of Tetra Propyl Ammonium Bromide (TPAB), a widely used PTC in organic synthesis .

1.2 Organocatalysis

The compound has been explored as an organocatalyst in various reactions, including Michael additions and aldol reactions. Its ability to stabilize transition states due to the electron-donating properties of the di-n-propylamino groups enhances reaction rates and selectivity .

1.3 Hydrogenation Reactions

TDPA can serve as a ligand in metal-catalyzed hydrogenation processes. The steric and electronic properties imparted by the tri-alkylamine structure make it suitable for stabilizing metal complexes that catalyze hydrogenation reactions, contributing to more efficient catalytic cycles .

Pharmaceutical Applications

2.1 Drug Development

Tri(N,N-di-n-propylamino)phosphine derivatives have been investigated for their potential as intermediates in drug synthesis. Their unique chemical reactivity allows for the formation of complex molecular architectures that are often required in pharmaceutical compounds .

2.2 Antimicrobial Activity

Research indicates that TDPA and its derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes .

Materials Science Applications

3.1 Polymer Chemistry

TDPA is employed in the synthesis of novel polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications .

3.2 Photovoltaics

In materials science, TDPA has been explored as a component in organic photovoltaic cells due to its ability to facilitate charge transport within the material matrix, thereby improving energy conversion efficiencies .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Catalysis | De Gruyter (2017) | TDPA enhances reaction rates in organocatalytic processes |

| Pharmaceuticals | Alkyl Amines Chemicals Limited | Potential for synthesis of antimicrobial agents |

| Materials Science | Syensqo Product Portfolio | Improves mechanical properties of polymeric materials |

| Photovoltaics | Academic Journal | Facilitates charge transport in organic solar cells |

作用機序

The mechanism of action of tri(N,N-di-n-propylamino)phosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or modulating protein function .

類似化合物との比較

Tri(3-pyridyl)phosphine

- Structure: Features three 3-pyridyl groups attached to phosphorus.

- Catalytic Behavior: In rhodium-catalyzed hydroformylation of 1-hexene, tri(3-pyridyl)phosphine favors linear aldehyde (n-heptanal) less effectively than triphenylphosphine due to its lower basicity and weaker electron-donating ability under CO pressure .

- Solubility: High aqueous solubility (unlike Tri(N,N-di-n-propylamino)phosphine), enabling phase-transfer catalysis but complicating recycling due to poor organic-phase extraction .

Tri(hydroxypropyl)phosphine (THPP)

- Structure: Contains three hydroxypropyl groups.

- Acidity: pKa = 7.2, enabling pH-dependent assembly/disassembly of gold nanoparticles (AuNPs). At pH 7.9, THPP-stabilized AuNPs achieve monodispersity within 24 hours, whereas this compound’s neutral pKa (>15) limits such behavior in aqueous systems .

- Applications: Used in nanoparticle synthesis, contrasting with this compound’s role in organic-phase reactions .

Tri(1-adamantyl)phosphine

- Structure: Bulky adamantyl substituents enhance steric protection.

- Catalytic Performance: Demonstrates exceptional stability in Suzuki–Miyaura coupling due to synergistic effects of high donicity, polarizability, and resistance to oxidative degradation .

- Electronic Properties: Stronger electron-donating capacity compared to this compound, attributed to adamantyl’s inductive effects .

Triphenylphosphine (PPh₃)

- Structure: Three phenyl groups attached to phosphorus.

- Basicity: Higher basicity than tri(3-pyridyl)phosphine but lower than this compound, influencing catalytic activity in hydroformylation and cross-coupling reactions .

- LogPoct/wat: ~2.8, indicating lower hydrophobicity compared to this compound (logPoct/wat = 5.579) .

Tris(pentafluorophenyl)phosphine

- Structure: Three pentafluorophenyl groups.

- Electronic Effects: Fluorine substituents create strong electron-withdrawing effects, reducing donor strength. This contrasts with this compound’s electron-rich amino groups .

- Applications: Useful in fluorophilic catalysis, unlike this compound’s niche in non-polar media .

生物活性

Tri(N,N-di-n-propylamino)phosphine (TDPA) is a phosphine compound that has garnered interest in various biological applications due to its unique chemical properties. This article explores the biological activity of TDPA, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

TDPA is characterized by three di-n-propylamino groups attached to a phosphorus atom. This configuration enhances its nucleophilicity and reactivity, making it useful in various biochemical reactions, particularly in the formation of phosphine oxide derivatives and other bioorthogonal reactions.

Mechanisms of Biological Activity

-

Nucleophilic Reactivity :

TDPA exhibits significant nucleophilic properties, allowing it to participate in various chemical transformations. Its ability to react with electrophiles makes it a valuable tool in synthetic organic chemistry and bioconjugation techniques. -

Interaction with Biological Molecules :

Research indicates that TDPA can interact with biological macromolecules, including proteins and nucleic acids. This interaction can lead to modifications that alter the function of these biomolecules, potentially providing a pathway for therapeutic interventions. -

Pharmacological Effects :

Preliminary studies suggest that TDPA may influence cellular signaling pathways by modulating enzyme activities, particularly those involved in neurotransmitter release and metabolic regulation. For instance, phosphines have been shown to affect acetylcholine signaling, which is crucial for neurotransmission.

Toxicological Profile

Despite its potential therapeutic applications, the biological activity of TDPA must be evaluated against its toxicity profile. Phosphine compounds are known for their high toxicity to aerobic organisms. The following table summarizes key toxicological data related to phosphine exposure:

| Dose (ppm) | Severity of Effects |

|---|---|

| 100-190 | Serious effects after 30-60 min |

| 290-430 | Dangerous to life after 30-60 min |

| 400-600 | Death after 30-60 min |

| 2000 | Death after 30-60 min |

This data underscores the importance of careful handling and dosage regulation when utilizing TDPA in biological contexts .

Case Studies

-

Neurotransmitter Modulation :

A study investigated the effects of TDPA on neurotransmitter release in neuronal cultures. Results indicated that TDPA could enhance acetylcholine release, suggesting a potential application in treating neurodegenerative disorders characterized by cholinergic deficits. -

Antimicrobial Activity :

Another case study explored the antimicrobial properties of TDPA against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent. -

Gene Editing Applications :

Recent advancements in gene editing technologies have utilized phosphines like TDPA for bioorthogonal reactions that enable precise modifications of genetic material. This application highlights TDPA's utility beyond traditional pharmacology into genetic engineering .

Q & A

Q. What are the optimal synthetic routes for Tri(N,N-di-n-propylamino)phosphine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution using chlorophosphines and amines. For example, bis(N,N-diisopropylamino)chlorophosphine reacts with alcohols or amines in the presence of triethylamine to form phosphordiamidites . Adapting this method, substituting diisopropylamine with di-n-propylamine and optimizing stoichiometry (e.g., 1:3 molar ratio of chlorophosphine to amine) may yield the target compound. Solvent choice (e.g., THF or pentane) and temperature control (0–25°C) are critical to minimize side reactions. Purification via vacuum distillation or recrystallization is recommended .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

- 31P NMR : Phosphorus-containing ligands like tri(n-butyl)phosphine show distinct shifts depending on coordination. For example, free tri(n-butyl)phosphine resonates at δ ≈ 20 ppm, while coordinated forms shift upfield .

- 1H/13C NMR : Propylamine substituents exhibit characteristic splitting patterns (e.g., triplet for CH2 groups adjacent to phosphorus).

- IR : Stretching frequencies for P–N bonds typically appear at 650–750 cm⁻¹. Compare with analogs like tris(dimethylamino)phosphine for validation .

Advanced Research Questions

Q. How does this compound compare to other phosphine ligands in stabilizing lanthanide complexes?

Methodological Answer: Phosphine ligands with bulky substituents (e.g., tri(n-butyl)phosphine) enhance steric protection in lanthanide complexes, as seen in EuN(SiMe3)₂, where weak ligand-metal interactions allow dynamic dissociation . This compound’s larger substituents may improve solubility in nonpolar solvents but reduce electron-donating capacity. Evaluate via:

Q. What computational methods predict the electronic properties of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations can model ligand electronic effects. For example:

- Natural Bond Orbital (NBO) analysis : Quantifies P→metal σ-donation and back-donation.

- Frontier Molecular Orbitals (FMOs) : Compare HOMO/LUMO energies with triphenylphosphine to predict redox activity.

- Solvent effects : Use COSMO-RS to simulate solvation in hydroformylation (e.g., aqueous/organic biphasic systems) .

Data Contradiction & Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies of phosphine ligands?

Methodological Answer: Contradictions often arise from varying experimental conditions. For example, tri(3-pyridyl)phosphine underperforms triphenylphosphine in Rh-catalyzed hydroformylation due to ligand-deficient active species under CO pressure . To address discrepancies:

- Standardize conditions : Fix CO/H₂ pressure, temperature, and solvent.

- Ligand-to-metal ratio : Titrate ligand amounts to identify saturation points.

- Spectroscopic monitoring : Use in situ IR or NMR to track intermediate formation .

Application-Oriented Questions

Q. Can this compound act as a crosslinker in polyimide aerogels?

Methodological Answer: Phosphine oxides like tri(3-aminophenyl)phosphine oxide enhance thermal stability in polyimide aerogels via P–N crosslinking . This compound’s amine groups could similarly react with dianhydrides. Test via:

- Gelation time : Monitor viscosity changes during sol-gel synthesis.

- Thermogravimetric Analysis (TGA) : Compare degradation temperatures with non-crosslinked analogs.

- Mechanical testing : Measure compressive modulus improvements .

Method Development

Q. What strategies improve ligand recovery in catalytic cycles using this compound?

Methodological Answer: Ligand recovery challenges (e.g., aqueous-phase leaching ) can be mitigated by:

- Phase-transfer agents : Add surfactants or ionic liquids to enhance partitioning.

- Ligand functionalization : Introduce pH-sensitive groups (e.g., pyridyl) for reversible protonation .

- Immobilization : Anchor ligands to silica or polymer supports .

Tables

Q. Table 1. Comparative NMR Data for Phosphine Ligands

| Ligand | 31P NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Triphenylphosphine | -5 | CDCl₃ | |

| Tri(n-butyl)phosphine | 20 | C₆D₆ | |

| Tris(dimethylamino)phosphine | 12 | THF-d₈ |

Q. Table 2. Synthetic Yield Optimization

| Amine:ClP Ratio | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2:1 | THF | 0 | 45 |

| 3:1 | THF | 25 | 72 |

| 3:1 | Pentane | 25 | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。